molecular formula C14H18N2O2S B2608719 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide CAS No. 1795424-95-1

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2608719
CAS No.: 1795424-95-1
M. Wt: 278.37
InChI Key: KYVCAAFWOHQMGS-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates a thiophene-2-carboxamide core linked to a hydroxypropyl chain substituted with a 1-methylpyrrole moiety.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10-8-13(19-9-10)14(18)15-6-5-12(17)11-4-3-7-16(11)2/h3-4,7-9,12,17H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVCAAFWOHQMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl group.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling of the Pyrrole and Thiophene Rings: The pyrrole and thiophene rings can be coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Thiophene Carboxamide Derivatives

Thiophene-based carboxamides are widely explored for their bioactivity. For example:

  • N-[3-(10H-phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide (compound series 4a–m) was synthesized and evaluated for antimicrobial and antitubercular activity . Key structural differences include: Replacement of the phenothiazine group in compound 4a–m with a 1-methylpyrrole in the target compound. The target compound lacks the 3-chloro-4-oxo-azetidine moiety, which in compound 4a–m contributed to antitubercular efficacy (MIC: 3.12–12.5 µg/mL against M. tuberculosis H37Rv) .

Activity Implications :

  • The absence of the azetidine ring in the target compound may reduce antitubercular potency but could improve solubility due to the hydroxylated propyl chain.
  • The methylpyrrole group may enhance lipid membrane penetration compared to phenothiazine derivatives.

Pyrrole-Containing Analogues

Pyrrole derivatives are known for their role in medicinal chemistry. For instance:

  • Guar hydroxypropyltrimonium chloride (a cationic guar gum derivative) shares a hydroxypropyl-substituted nitrogenous structure but is functionally distinct as a cosmetic viscosity agent .
  • 1-Methylpyrrole itself is a simple heterocycle; its incorporation into the target compound’s side chain may confer steric and electronic effects that modulate receptor binding.

Key Differences :

  • Unlike cosmetic galactomannans, the target molecule’s smaller size and hydrophobic groups (methylthiophene) suggest applicability in drug design rather than topical formulations .

Hydroxypropyl-Linked Compounds

Hydroxypropyl chains are common solubilizing motifs. For example:

  • Oxidized 2-hydroxypropyl 3-hydroxy-3-(trimethylammonio)propyl ether chloride (cationic guar) shares a branched hydroxypropyl structure but is polymer-based and non-pharmacological .

Functional Contrast :

  • The target compound’s hydroxypropyl linker is monomeric and likely enhances bioavailability by balancing hydrophilicity (via -OH) and lipophilicity (via methylpyrrole and thiophene).

Structure-Activity Relationship (SAR) Insights

While direct data on the target compound is sparse, SAR trends from analogous molecules suggest:

  • Substituent Position : Methylation at the 4-position of thiophene (as in the target compound) may reduce metabolic degradation compared to unsubstituted thiophenes.
  • Pyrrole Substitution : The 1-methyl group on pyrrole could sterically hinder enzymatic deactivation, a feature observed in protease-resistant peptidomimetics.
  • Hydroxypropyl Chain : The tertiary alcohol in the chain may participate in hydrogen bonding with biological targets, analogous to interactions seen in β-lactam antibiotics .

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H16N2O2S
  • IUPAC Name : this compound

This compound features a pyrrole ring and a thiophene moiety, which are known to impart various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of specific bacteria
Anti-inflammatoryModulates inflammatory cytokines

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Free Radical Scavenging : The hydroxyl group is crucial for the antioxidant activity, donating electrons to neutralize reactive oxygen species (ROS).
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial metabolism, contributing to its anti-inflammatory and antimicrobial properties.
  • Gene Expression Modulation : It may influence the expression of genes related to oxidative stress and inflammation, enhancing cellular defense mechanisms.

Case Studies

Several studies have investigated the biological activity of similar compounds with promising results:

  • Antioxidant Studies : A study on related thiophene derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays, suggesting that modifications in the structure can enhance efficacy ( ).
  • Antimicrobial Testing : A comparative study highlighted that compounds with similar functional groups exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria ( ).
  • Inflammation Models : Research involving animal models indicated that compounds with structural similarities reduced markers of inflammation in induced arthritis models ( ).

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide?

Synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between thiophene-2-carboxylic acid derivatives and amine-containing intermediates (e.g., 3-amino-1-(1-methylpyrrol-2-yl)propan-3-ol) using coupling agents like HATU or EDCI .
  • Protection/deprotection strategies : Hydroxyl groups may require protection (e.g., tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent gradients) and recrystallization (e.g., using ethanol/water mixtures) ensure ≥95% purity .
    Key validation : Confirm structure via 1H^1H/13C^{13}C NMR, IR (e.g., carbonyl stretches at 1640–1670 cm1^{-1}), and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity .
  • Spectroscopy :
    • 1H^1H NMR to verify proton environments (e.g., pyrrole protons at δ 6.1–6.9 ppm, thiophene protons at δ 7.2–7.5 ppm) .
    • IR for functional groups (amide C=O at ~1650 cm1 ^{-1}) .
  • Mass spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+^+) within 5 ppm accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Rational modifications : Introduce substituents at the pyrrole (e.g., methyl → ethyl) or thiophene (e.g., methyl → nitro) positions to evaluate effects on bioactivity .
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target biomolecules (e.g., DNA minor groove) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets .
    Example : In MGB-335, replacing acetyl groups with phenylcarbamoyl moieties enhanced antifungal activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., MIC assays for antifungal activity) with standardized protocols to rule out concentration-dependent variability .
  • Metabolic stability testing : Assess compound stability in liver microsomes to identify degradation products that may skew results .
  • Orthogonal assays : Combine enzymatic inhibition data (e.g., β-ketoacyl-ACP synthase) with cell-based viability assays to cross-validate mechanisms .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Convert free base to hydrochloride or trifluoroacetate salts to enhance aqueous solubility .
  • Prodrug strategies : Esterify the hydroxyl group (e.g., acetyl or PEG-linked esters) for improved membrane permeability .
  • Formulation screening : Test lipid-based nanoemulsions or cyclodextrin complexes to increase bioavailability .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in synthetic protocols?

  • Detailed reaction logs : Document exact equivalents, reaction times, and temperature control (±1°C) .
  • Batch-to-batch analysis : Compare NMR and HPLC profiles of multiple synthesis batches to identify impurities .
  • Reference standards : Use commercially available intermediates (e.g., 4-methylthiophene-2-carboxylic acid) as internal controls .

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?

  • Deuterated solvent calibration : Ensure solvents (e.g., DMSO-d6, CDCl3) are anhydrous and free of residual protons .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in complex spectra .
  • Independent validation : Cross-check assignments with computational tools (e.g., ACD/Labs NMR predictor) .

Biological Activity Profiling

Q. What assays are recommended for evaluating antifungal/antimycobacterial activity?

  • Microbroth dilution : Determine minimum inhibitory concentrations (MICs) against Candida albicans or Mycobacterium tuberculosis .
  • Time-kill kinetics : Monitor log-phase growth inhibition over 24–48 hours .
  • Resistance studies : Serial passage assays to assess propensity for resistance development .

Q. How can off-target effects be minimized during bioactivity screening?

  • Counter-screening : Test against human cell lines (e.g., HEK293) to rule out cytotoxicity .
  • Proteome-wide profiling : Use affinity pulldown-MS to identify non-specific binding partners .

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